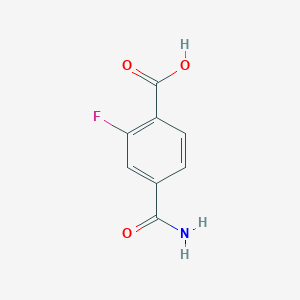
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl-
Overview
Description
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- is a sulfur-containing organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as PTZ and is a derivative of the parent compound 1,3,4-thiadiazole. PTZ is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- are pathogenic bacteria such as S. aureus, B. subtilis, E. coli, and P. aeruginosa, and unicellular fungi like C. albicans . These organisms are responsible for a variety of infections and diseases, making them key targets for antimicrobial agents.
Mode of Action
The compound interacts with its targets by increasing the electrostatic attraction between functionalized chitosan and the bacterial cell wall, which enhances cell mortality . This interaction disrupts the normal functioning of the bacteria or fungi, leading to their death and thus controlling their growth .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the cell wall in bacteria and fungi . This disruption can lead to a variety of downstream effects, including the inhibition of essential metabolic processes within these organisms.
Pharmacokinetics
The compound’s solubility is increased when grafted with hydrophilic thiadiazole . This could potentially enhance its bioavailability, allowing it to reach its targets more effectively.
Result of Action
The primary result of the action of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- is the control of the growth of pathogenic bacteria and fungi . By interacting with these organisms and disrupting their normal functioning, the compound effectively inhibits their growth and proliferation.
Biochemical Analysis
Biochemical Properties
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit antimicrobial, antifungal, and anthelmintic activities . It interacts with enzymes such as oxidoreductases and transferases, inhibiting their activity and thereby disrupting the metabolic processes of pathogens. Additionally, 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- can bind to proteins, altering their structure and function, which contributes to its antimicrobial properties.
Cellular Effects
The effects of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of pathogenic bacteria and fungi by interfering with their cellular processes . The compound can also induce apoptosis in cancer cells by activating specific signaling pathways, leading to programmed cell death. Furthermore, 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy production in cells.
Molecular Mechanism
At the molecular level, 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- exerts its effects through various mechanisms. It binds to biomolecules such as DNA, RNA, and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule . For example, the compound can inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby preventing bacterial proliferation. Additionally, 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- can modulate gene expression by interacting with transcription factors, leading to changes in the expression of specific genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its biological activity over time . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. In vitro and in vivo studies have demonstrated that 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- can have long-term effects on cellular function, including sustained inhibition of microbial growth and prolonged induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and antifungal activities without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into active metabolites that exert biological effects. These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- within tissues is also affected by its affinity for specific binding proteins, which can impact its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- is crucial for its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and cytoplasm . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biological effects. For instance, the localization of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- to the nucleus allows it to interact with DNA and transcription factors, modulating gene expression and influencing cell function.
properties
IUPAC Name |
5-propyl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVUFGZVZNBZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366603 | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37663-50-6 | |
| Record name | 5-Propyl-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37663-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)
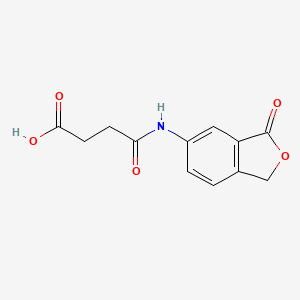
![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)

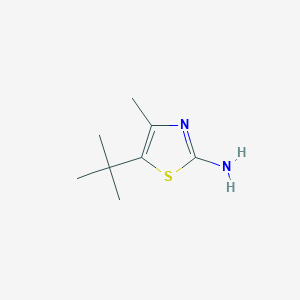
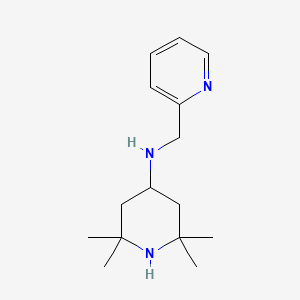

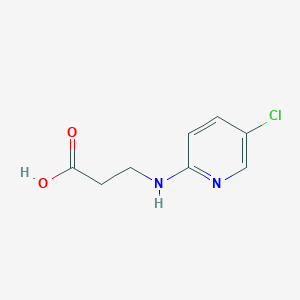
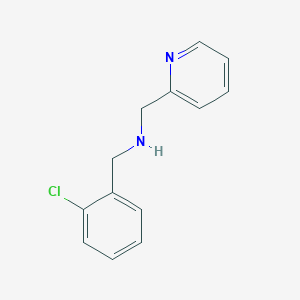
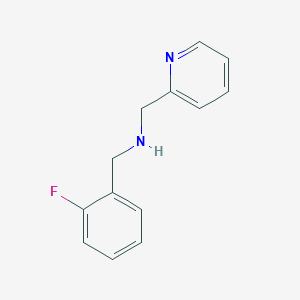


![3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1299316.png)
